2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide features an oxazole ring substituted with a 3-bromophenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-methylphenyl group. While direct data on its synthesis or bioactivity is absent in the provided evidence, comparisons with structurally related compounds can elucidate its likely characteristics .
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-12-5-7-15(8-6-12)21-17(22)11-24-18-20-10-16(23-18)13-3-2-4-14(19)9-13/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQQDOIWICUZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves the condensation of substituted aromatic aldehydes with appropriate acetamide derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Similarities
Key Observations :
- Heterocyclic Core: The target compound’s 1,3-oxazole core distinguishes it from benzoxazole () or triazole () derivatives.
- Substituent Effects : The 3-bromophenyl group in the target compound may confer stronger electron-withdrawing effects compared to 4-chlorophenyl () or 4-fluorophenyl () analogs, influencing receptor binding or metabolic stability.
Physical and Spectral Properties
Table 2: Comparative Spectral Data
Insights :
Biological Activity
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Oxazole ring : Contributes to the compound's reactivity and biological activity.
- Bromophenyl group : Known for enhancing lipophilicity and biological interactions.
- Sulfanyl group : Potentially involved in redox reactions.
- Acetamide moiety : Imparts stability and influences solubility.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrN₂O₂S |
| Molecular Weight | 419.3 g/mol |
| CAS Number | 1040667-31-9 |
Antimicrobial Activity
Research indicates that 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
The compound has shown promise in anticancer research, particularly in its ability to induce apoptosis in cancer cells. Studies have demonstrated its effectiveness against several cancer cell lines, including breast and prostate cancer. The proposed mechanisms include:
- Inhibition of topoisomerase activity : Leading to DNA damage.
- Modulation of apoptotic pathways : Enhancing the expression of pro-apoptotic factors.
Case Studies
-
In vitro Studies on Cancer Cell Lines :
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer).
- Findings : Significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
-
Antimicrobial Testing :
- Organisms Tested : Staphylococcus aureus, Escherichia coli.
- Results : The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, demonstrating effective antimicrobial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interference with key enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to specific receptors, potentially affecting signaling pathways related to inflammation and cell growth.
- DNA Interaction : The oxazole ring may facilitate intercalation into DNA, disrupting replication processes.
Structure-Activity Relationship (SAR)
Research has focused on understanding how variations in chemical structure affect biological activity. Key findings include:
- Substitution patterns on the oxazole ring significantly influence antimicrobial potency.
- The presence of halogen atoms enhances lipophilicity, improving cellular uptake.
Future Directions
Continued research is necessary to explore:
- The full spectrum of biological activities across different cell types.
- The potential for developing derivatives with enhanced efficacy and reduced toxicity.
Q & A
Q. What are the common synthetic routes for 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide, and what reaction conditions are critical?
The synthesis typically involves multi-step reactions, including:
- Formation of the oxazole core via cyclization of precursor amides or esters under reflux conditions.
- Introduction of the sulfanyl group through nucleophilic substitution or thiol-ene reactions.
- Purification via recrystallization (for high-purity crystalline products) or column chromatography (for complex mixtures) . Key conditions include inert atmospheres (e.g., nitrogen) to prevent oxidation and controlled temperature to avoid side reactions .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): To confirm structural integrity, particularly the bromophenyl and oxazole moieties .
- Thin-Layer Chromatography (TLC): For real-time monitoring of reaction progress .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95%) and resolve complex mixtures .
Q. What initial biological screening assays are applicable for evaluating its potential bioactivity?
- Antimicrobial assays: Disk diffusion or microdilution methods against bacterial/fungal strains .
- Anticancer screening: MTT assays on cancer cell lines to measure cytotoxicity .
- Enzyme inhibition studies: For targets like BACE1 (implicated in neurodegenerative diseases) using fluorometric assays .
Advanced Research Questions
Q. How can researchers optimize the yield of the oxazole ring formation during synthesis?
- Catalyst selection: Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Solvent systems: Polar aprotic solvents (e.g., DMF) improve reaction kinetics .
- Temperature control: Reflux at 80–100°C balances reaction speed and byproduct minimization .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Standardize assay conditions: Ensure consistent cell lines, incubation times, and solvent controls .
- Purity verification: Use HPLC to rule out impurities affecting activity .
- Mechanistic follow-up: Combine in vitro assays with molecular docking to validate target engagement .
Q. How can crystallographic analysis using SHELX programs improve structural validation?
- Data refinement: Use SHELXL for high-resolution crystallographic data to resolve atomic positions and detect twinning .
- Validation tools: Employ Coot for model building and PLATON for symmetry checks .
- Case study: A 2025 study resolved a bromophenyl group’s conformational disorder using SHELXL, improving electron density maps .
Q. How to design structure-activity relationship (SAR) studies focusing on the bromophenyl group?
- Analog synthesis: Replace the bromine atom with Cl, F, or methyl groups to assess electronic/steric effects .
- Activity comparison: Test analogs against BACE1 (see Table 1, adapted from ):
| Compound | IC₅₀ (μM) | Target | Notes |
|---|---|---|---|
| Parent compound | 2.0 | BACE1 | Moderate potency |
| 4-Fluoro analog | 0.5 | BACE1 | Higher potency, more side effects |
| 4-Methyl analog | 5.0 | BACE1 | Reduced activity |
- Computational modeling: Use AutoDock to predict binding affinities based on substituent size/polarity .
Q. When is chromatography preferred over recrystallization for purification?
- Complex mixtures: Column chromatography (e.g., silica gel) separates closely related byproducts .
- Scale-up challenges: Flash chromatography achieves faster purification for multi-gram syntheses .
- Low-melting-point compounds: Recrystallization may fail if the compound decomposes upon heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
